

Application Notes and Protocols for BMS-777607

In Vitro Assays

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Compound of Interest

Compound Name: PD0176078

Cat. No.: B15617703

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Introduction

BMS-777607 is a potent and selective small-molecule inhibitor of the MET receptor tyrosine kinase family.[1][2] It competitively binds to the ATP-binding site of these kinases, effectively blocking their autophosphorylation and downstream signaling.[3][4] Dysregulation of the MET signaling pathway, which plays a crucial role in cell proliferation, survival, migration, and invasion, is implicated in the progression of various cancers.[5][6] BMS-777607 has been shown to inhibit not only c-Met but also other members of the Met-related family, including RON, Axl, and Tyro3, making it a multi-targeted kinase inhibitor.[1][3][4] At higher concentrations, it can also inhibit other kinases such as Aurora B.[1][7] These application notes provide detailed protocols for key in vitro assays to evaluate the efficacy and mechanism of action of BMS-777607.

Data Presentation

Table 1: Kinase Inhibition Profile of BMS-777607

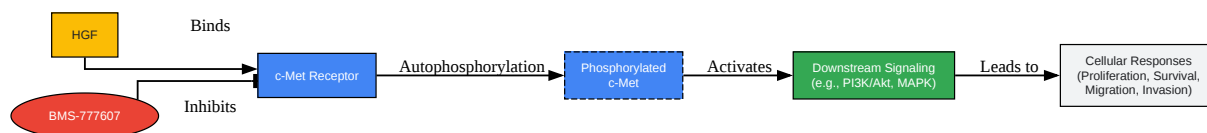
Kinase	IC50 (nM)	Assay Type	Reference
c-Met	3.9	Cell-free	[1] [3]
Ron	1.8	Cell-free	[1] [3]
Axl	1.1	Cell-free	[1] [3]
Tyro3	4.3	Cell-free	[1] [3]
Mer	14.0	Cell-free	[1]
Flt-3	16	Cell-free	[1]
Aurora B	78	Cell-free	[1]
Lck	120	Cell-free	[1]
VEGFR2	180	Cell-free	[1]

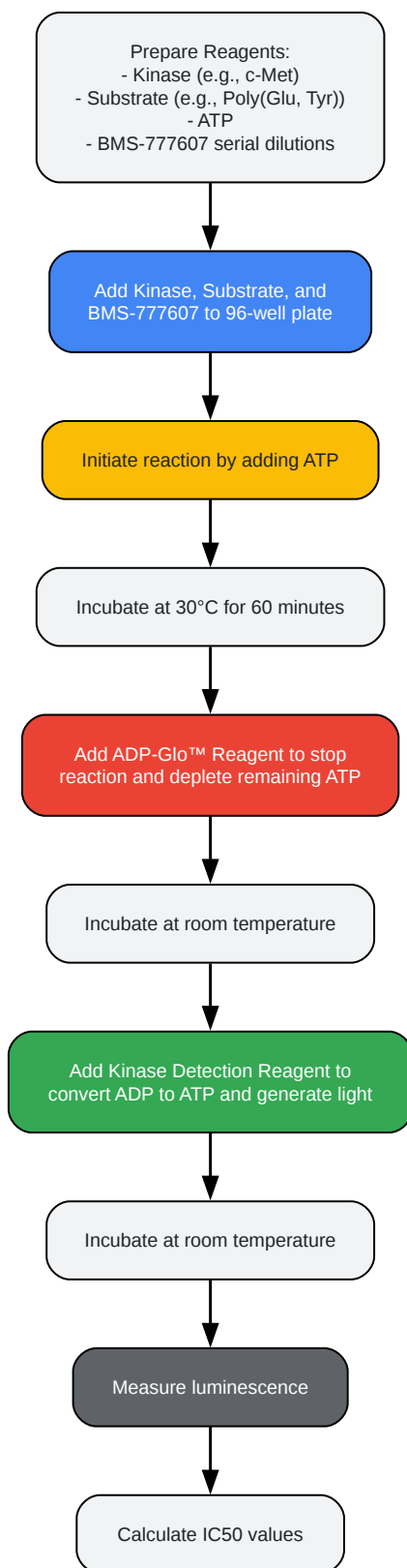
Table 2: Cellular Activity of BMS-777607

Cell Line	Assay	IC50	Reference
GTL-16	c-Met Autophosphorylation	20 nM	[3] [4]
PC-3	HGF-induced c-Met Autophosphorylation	<1 nM	[3] [4]
DU145	HGF-induced c-Met Autophosphorylation	<1 nM	[3] [4]
KHT	c-Met Autophosphorylation	10 nM	[3]
U87	Proliferation (MTS)	Not specified	[3]
SF126	AXL Phosphorylation	<12.5 μ M	[8]
U118MG	AXL Phosphorylation	<12.5 μ M	[8]
PC-3	HGF-induced Cell Migration	<0.1 μ M	[3]
DU145	HGF-induced Cell Migration	<0.1 μ M	[3]

Signaling Pathway

The following diagram illustrates the simplified signaling pathway of c-Met, a primary target of BMS-777607.





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- To cite this document: BenchChem. [Application Notes and Protocols for BMS-777607 In Vitro Assays]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15617703#bms-777607-in-vitro-assay-protocol]

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